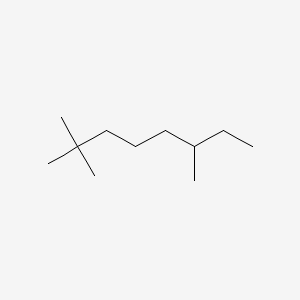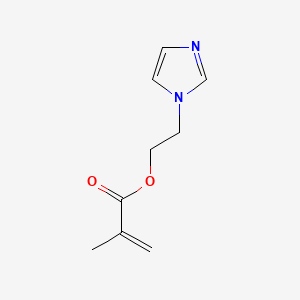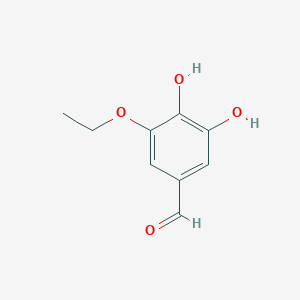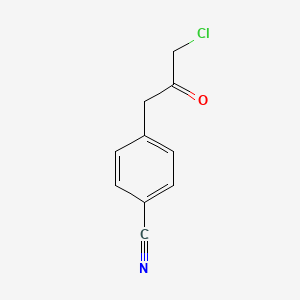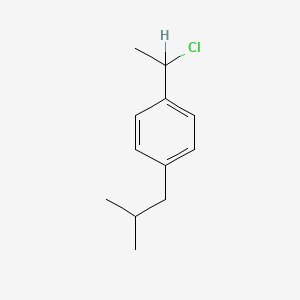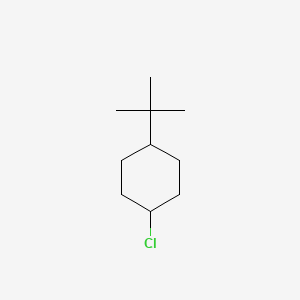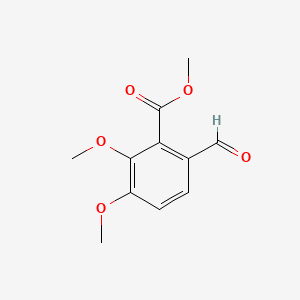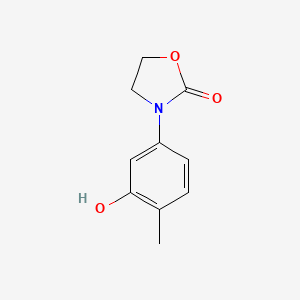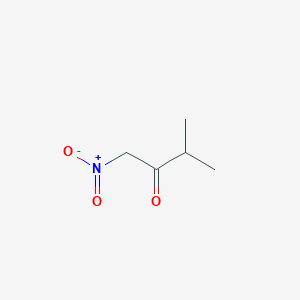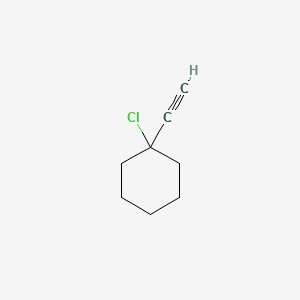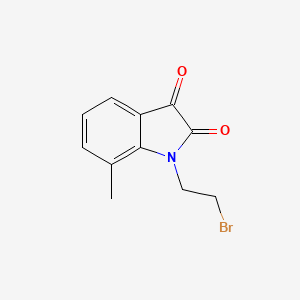![molecular formula C10H30O2Si4 B3054893 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane CAS No. 6231-65-8](/img/structure/B3054893.png)
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane
Overview
Description
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane is a silicon-based compound with the molecular formula C10H30OSi4. It is a colorless, clear liquid known for its unique chemical properties and applications in various fields. This compound is part of the broader class of organosilicon compounds, which are widely used in industrial and scientific research due to their versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane can be synthesized through several methods. One common approach involves the reaction of hexamethyldisiloxane with chloropentamethyldisilane in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of specialized reactors and controlled environments ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the silicon atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of biocompatible materials and as a component in certain biomedical devices.
Medicine: It is investigated for its potential use in drug delivery systems and as a protective coating for medical implants.
Industry: The compound is employed in the production of specialty silicones, lubricants, and coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide flexibility and stability, allowing it to form strong interactions with other molecules. These interactions can influence the physical and chemical properties of the materials it is incorporated into, enhancing their performance and durability.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: A simpler organosilicon compound with similar properties but fewer silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic compound with a different structure but comparable applications.
Trimethylsilanol: A smaller molecule with similar reactivity but different physical properties.
Uniqueness
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane is unique due to its specific molecular structure, which provides a balance of flexibility and stability. This makes it particularly useful in applications requiring durable and high-performance materials. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)12-16(9,10)14(4,5)6/h1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBINKSQHFYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540919 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-65-8 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


